4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 1704634-26-3
VCID: VC11832276
InChI: InChI=1S/C18H20ClNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3
SMILES: CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Molecular Formula: C18H20ClNO5S
Molecular Weight: 397.9 g/mol

4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1704634-26-3

Cat. No.: VC11832276

Molecular Formula: C18H20ClNO5S

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one - 1704634-26-3

Specification

CAS No. 1704634-26-3
Molecular Formula C18H20ClNO5S
Molecular Weight 397.9 g/mol
IUPAC Name 4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Standard InChI InChI=1S/C18H20ClNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3
Standard InChI Key JQBTUVIXRNHQRI-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Canonical SMILES CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₁₈H₂₀ClNO₅S and a molecular weight of 397.9 g/mol. Its IUPAC name, 4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one, systematically describes its structure:

  • A 2-chlorophenyl group linked via a methylsulfonyl moiety to a piperidine ring

  • The piperidine’s 4-position connected by an ether bond to a 6-methyl-2H-pyran-2-one system

The SMILES notation (CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl) confirms this arrangement.

Table 1: Core Chemical Identifiers

PropertyValue
CAS Number1704634-26-3
Molecular FormulaC₁₈H₂₀ClNO₅S
Molecular Weight397.9 g/mol
IUPAC Name4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
InChIKeyJQBTUVIXRNHQRI-UHFFFAOYSA-N

Synthetic Pathways and Reaction Design

Proposed Synthetic Strategy

While explicit synthesis details remain unpublished, retro-synthetic analysis suggests a multi-step approach:

  • Piperidine sulfonylation: Reacting 4-hydroxypiperidine with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Etherification: Coupling the sulfonylated piperidine with 6-methyl-2H-pyran-2-one-4-ol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Purification: Chromatographic isolation (silica gel, ethyl acetate/hexane gradient) yields the final product.

Critical challenges include steric hindrance during ether bond formation and ensuring regioselectivity in the pyranone substitution.

Physicochemical Properties

Predicted Solubility and Lipophilicity

Computational models estimate:

  • LogP: ~2.8 (moderate lipophilicity, favoring membrane permeability)

  • Water Solubility: <0.1 mg/mL (poor aqueous solubility, necessitating formulation aids)

The methylsulfonyl group enhances polarity, while the chlorophenyl and pyranone moieties contribute to hydrophobic interactions.

Table 2: Key Physicochemical Parameters

ParameterValue/Description
LogP (Predicted)2.8
Solubility (Water)<0.1 mg/mL
Hydrogen Bond Donors1 (pyranone carbonyl)
Hydrogen Bond Acceptors6

Biological Activity and Mechanism

Pharmacophore Analysis

The compound’s structural features align with known bioactive scaffolds:

  • Sulfonamide group: Common in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase)

  • Piperidine ring: Enhances blood-brain barrier penetration in CNS-targeting drugs

  • Pyranone core: Associated with antioxidant and anti-inflammatory effects

Hypothesized Targets

  • Kinase inhibition: The sulfonamide may compete with ATP in kinase binding pockets .

  • GPCR modulation: Piperidine derivatives often act as adrenergic or serotonin receptor ligands .

  • ROS scavenging: Pyranone’s conjugated system could neutralize reactive oxygen species.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR: Expected signals at δ 7.4–7.6 (chlorophenyl aromatics), δ 4.3 (piperidine-O-CH₂), δ 2.1 (pyranone methyl).

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (pyranone carbonyl), ~1350 cm⁻¹ (sulfonyl S=O).

  • Mass Spectrometry: Molecular ion peak at m/z 397.9 (M⁺) with fragments at m/z 198 (piperidine-sulfonyl) and m/z 154 (chlorophenyl).

Table 3: Key Spectral Signatures

TechniqueDiagnostic Features
¹H NMRAromatic protons, ether linkage
IRCarbonyl, sulfonyl stretches
MSMolecular ion, fragmentation

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